molecular formula C13H16ClF2NO4S B7077232 6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide

Cat. No.: B7077232
M. Wt: 355.79 g/mol
InChI Key: GXNQTCYQKXNXAG-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzodioxine ring, a sulfonamide group, and halogenated ethyl and propyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the Sulfonamide Group:

    Halogenation and Alkylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Halogenated groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,2-difluoroethyl)pyrazin-2-amine
  • 6-chloro-N-(2,2-difluoroethyl)-N-methyl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide

Uniqueness

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-N-(2,2-difluoroethyl)-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF2NO4S/c1-8(2)17(7-13(15)16)22(18,19)12-6-11-10(5-9(12)14)20-3-4-21-11/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNQTCYQKXNXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(F)F)S(=O)(=O)C1=C(C=C2C(=C1)OCCO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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